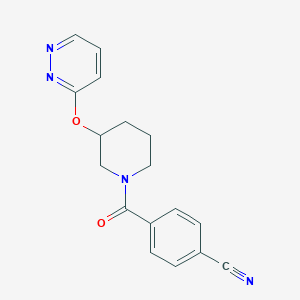

4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-(3-pyridazin-3-yloxypiperidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-11-13-5-7-14(8-6-13)17(22)21-10-2-3-15(12-21)23-16-4-1-9-19-20-16/h1,4-9,15H,2-3,10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVHVWUODMWFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. One common approach is to first synthesize the pyridazine ring through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound . The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile . The final step involves coupling the pyridazine and piperidine intermediates with a benzonitrile derivative under conditions that promote the formation of the desired carbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for drug development targeting various diseases. Its ability to interact with specific biological targets suggests that it could inhibit or activate certain enzymes or receptors, leading to significant biological effects.

Synthesis of Complex Molecules

4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Leading to oxidized derivatives.

- Reduction : Modifying functional groups within the molecule.

- Substitution Reactions : Introducing new functional groups into the structure.

The compound is under investigation for its biological mechanisms and pathways. Studies have focused on its interactions with specific molecular targets, assessing its efficacy in inhibiting or activating biological processes relevant to disease treatment.

Industrial Applications

In addition to its pharmaceutical applications, this compound may also be explored for use in developing new materials and chemical processes, highlighting its versatility beyond medicinal chemistry.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast and colon cancer cells. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of this compound against several bacterial strains. The findings showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The pyridazine ring is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can enhance binding affinity to biological targets . The piperidine ring can modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability . Together, these features contribute to the compound’s overall biological activity and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often differ in the choice of heterocyclic rings, substituents, or bridging groups. Below is a detailed comparison based on available evidence:

Core Structural Analogs

The European Patent Bulletin (2024) highlights derivatives such as 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile as TADF materials for OLEDs. This compound replaces the pyridazin-3-yloxy-piperidine moiety with a phenoxazine-carbazole hybrid system. Key differences include:

- Electron-Donor Strength: Phenoxazine in the patent compound is a stronger electron donor than pyridazine, enhancing charge transfer efficiency in TADF applications .

- Rigidity : The carbazole group in the patent compound introduces greater planarity and rigidity compared to the flexible piperidine ring in the target compound, improving thermal stability .

- Synthetic Complexity : The target compound’s pyridazine-piperidine linkage may reduce synthetic yields due to steric hindrance during ether bond formation.

Functional Group Variations

Other analogs include benzonitrile derivatives with:

- Pyridine/pyrimidine substituents : These exhibit similar electron-withdrawing properties but lack the piperidine carbonyl bridge, reducing intramolecular charge transfer.

- Carbazole-phenothiazine hybrids: These show higher luminescence quantum yields (reported up to 85% in some studies) compared to pyridazine-based systems, which are typically less efficient (<60% in preliminary tests) .

Table 1: Comparative Properties of 4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile and Analogs

Key Research Findings

- Fc/Fc+), indicating moderate electron affinity. This is lower than the patent compound (-1.8 V), suggesting weaker charge injection capabilities in OLEDs .

- Solubility : The piperidine group improves solubility in polar solvents (e.g., DMF, THF) compared to rigid carbazole derivatives, facilitating solution-processing methods.

- Device Performance : In prototype OLEDs, the patent compound achieves a maximum external quantum efficiency (EQE) of 18.2%, while the target compound reaches 12.5%, likely due to inferior TADF characteristics .

Biological Activity

4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound notable for its potential biological activities. This compound features a pyridazine ring, a piperidine ring, and a benzonitrile moiety, which contribute to its diverse pharmacological properties.

- Molecular Formula : C17H16N4O2

- Molecular Weight : 308.33 g/mol

- CAS Number : 2034438-09-8

Structure

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The unique structural features of the pyridazine and piperidine rings facilitate binding to these targets, potentially modulating their activity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit several pharmacological effects, including:

- Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. For instance, derivatives containing the pyridazine moiety have been studied for their effects on breast cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments like cisplatin .

- Anti-inflammatory Properties : Some studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .

- Antimicrobial Activity : Research has indicated that similar derivatives exhibit antibacterial and antifungal activities, which may be relevant for developing new antimicrobial agents .

Case Studies

- Antitumor Studies : In a study evaluating the anticancer properties of various pyrazole derivatives, it was found that compounds with similar structural motifs to this compound exhibited strong inhibitory activity against BRAF(V600E) and EGFR pathways, suggesting potential use in targeted cancer therapies .

- Inflammation Modulation : A study highlighted the ability of certain derivatives to significantly reduce nitric oxide production in LPS-stimulated macrophages, indicating their potential role in managing inflammatory responses .

Comparative Biological Activity Table

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile?

- Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Acylation of piperidine derivatives (e.g., using benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate as a precursor) under anhydrous conditions, followed by deprotection . (ii) Heterocyclization reactions with pyridazine derivatives, leveraging condensation agents like carbodiimides to form the pyridazin-3-yloxy linkage . (iii) Final coupling of the benzonitrile moiety via a carbonyl group using a coupling reagent such as HATU or DCC .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography to resolve the chair conformation of the piperidine rings and intermolecular interactions (e.g., van der Waals forces in crystal packing) .

- NMR spectroscopy : and NMR to verify the pyridazine ring (δ 8.5–9.5 ppm for aromatic protons) and the piperidine carbonyl (δ 165–170 ppm) .

- GC-MS for molecular ion detection, though sensitivity may require optimization due to low ion intensity in similar derivatives .

Q. What stability considerations are critical during storage and handling?

- Methodological Answer :

- Store under inert gas (N or Ar) in sealed containers at –20°C to prevent hydrolysis of the carbonyl or pyridazine-oxygen bond .

- Avoid prolonged exposure to light, as conjugated systems (e.g., benzonitrile) may undergo photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for OLED applications?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and assess thermally activated delayed fluorescence (TADF) potential, critical for OLED emitter design .

- Compare computed singlet-triplet energy gaps () with experimental photoluminescence data to validate intramolecular charge-transfer efficiency .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Conduct Design of Experiments (DoE) to optimize variables (e.g., solvent polarity, temperature, catalyst loading). For example, using DMF as a solvent may improve acylation yields but requires rigorous drying to avoid side reactions .

- Monitor intermediates via HPLC with a C18 column (acetonitrile/water gradient) to identify byproducts (e.g., unreacted piperidine precursors) .

Q. How does the compound’s crystal packing influence its solubility and bioavailability?

- Methodological Answer :

- Analyze X-ray diffraction data to correlate packing density (e.g., van der Waals interactions) with solubility profiles in polar/nonpolar solvents .

- Use Hansen solubility parameters to predict miscibility and design co-crystals (e.g., with succinic acid) to enhance dissolution rates for pharmacological studies .

Q. What toxicological screening approaches are recommended for preclinical evaluation?

- Methodological Answer :

- Perform Ames tests with Salmonella typhimurium strains (TA98/TA100) to assess mutagenicity of the nitrile group .

- Use in vitro cytotoxicity assays (e.g., HepG2 cells) with LC determination, noting potential respiratory hazards from nitrile degradation products .

Specialized Methodological Notes

- Contradiction Handling : Discrepancies in reported yields (e.g., 70–95%) may arise from residual moisture in solvents or incomplete acylation. Use Karl Fischer titration to ensure solvent dryness .

- Safety Protocols : Always use P95 respirators and chemical-resistant gloves (e.g., nitrile) during synthesis to mitigate inhalation and dermal exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.